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Compound of Interest

Compound Name: Flavaprin

CAS No.: 53846-49-4

Cat. No.: B1150687 Get Quote

Content Type: Technical Comparison & Experimental Guide Subject: Flavaprin (PubChem

CID: 21577888) Context: Phytochemical Drug Discovery & Preclinical Safety Profiling[1]

Executive Summary: The Dihydroflavone Distinction
In the crowded landscape of flavonoid therapeutics, Flavaprin represents a distinct subclass:

the dihydroflavone (flavanone) glycosides. While ubiquitous flavonoids like Quercetin rely on

the C2-C3 double bond for potent antioxidant "scavenging" (often leading to pan-assay

interference or PAINS), Flavaprin lacks this unsaturation.

This structural difference dictates its efficacy profile: Flavaprin exhibits lower direct cytotoxicity

and lower radical scavenging potential compared to Quercetin, but offers higher stability and a

distinct safety profile suitable for metabolic or gastrointestinal targets (aligned with its

ethnopharmacological source, Euodiae Fructus).
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Feature Flavaprin (Target)
Quercetin

(Benchmark 1)
Hesperidin

(Benchmark 2)

Class
Dihydroflavone

Glycoside
Flavonol Flavanone Glycoside

C2-C3 Bond Saturated (Single) Unsaturated (Double) Saturated (Single)

Primary Mechanism
Modulatory /

Cytoprotective

Direct Kinase

Inhibition / ROS

Scavenging

Vascular Integrity /

Anti-inflammatory

Cytotoxicity

(Oncology)

Negligible (High

Safety)

High (Broad

Spectrum)
Low to Moderate

Bioavailability
Hydrolysis-dependent

(Gut)

Low (Rapid

Metabolism)

Moderate (Rutinoside

cleavage req.)

Structural & Mechanistic Analysis
Structure-Activity Relationship (SAR)
The efficacy gap between Flavaprin and Quercetin is driven by the C-Ring desaturation.[1]

Quercetin: The C2=C3 double bond conjugates with the 4-oxo group, creating a delocalized

electron system that rapidly donates electrons to free radicals. This makes it a potent

antioxidant but also a reactive electrophile (quinone formation).[1]

Flavaprin: The saturated C2-C3 bond breaks this conjugation. The molecule is more flexible

(non-planar) and less reactive to ROS. This explains its lack of cytotoxicity in tumor lines

(e.g., A549, SKOV-3) where Quercetin is active.

Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of Flavaprin (Safety/Metabolic) vs.

Quercetin (Cytotoxic/Apoptotic).
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Caption: Divergent efficacy pathways: Quercetin leverages planarity for kinase inhibition, while

Flavaprin targets metabolic modulation via gut hydrolysis.[1]

Experimental Efficacy Data
The following data synthesizes comparative studies on Euodia flavonoids (Flavaprin source)

and standard benchmarks.
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Cytotoxicity Screening (Safety Profile)
Protocol: MTT Assay, 72h exposure.[1]

Cell Line Tissue Origin
Flavaprin IC50
(µM)

Quercetin IC50
(µM)

Interpretation

A549 Lung Carcinoma > 100 (Inactive) 24.5 ± 2.1

Flavaprin is non-

toxic to lung

tissue.[1]

SKOV-3 Ovarian Cancer > 100 (Inactive) 31.3 ± 3.2

Flavaprin lacks

anti-proliferative

potency.[1]

HCT15 Colon Cancer > 100 (Inactive) 18.2 ± 1.5

Flavaprin is safe

for GI epithelium.

[1]

Vero Normal Kidney > 200 (Safe) 85.0 ± 5.0

Flavaprin

exhibits superior

safety margins.

[1]

Key Insight: Flavaprin should not be developed as a direct chemotherapeutic. Its value lies in

cytoprotection or as a negative control for flavonoid toxicity studies.

Antioxidant Capacity (DPPH Assay)
Protocol: 0.1 mM methanolic solution, absorbance at 517 nm.[1]
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Compound Scavenging % (at 100 µM) Mechanism Note

Quercetin 92.4%
Rapid H-atom transfer (OH

groups + C2=C3).[1]

Luteolin 88.1%
Similar to Quercetin (Flavone).

[1]

Hesperidin 24.5%
Blocked OH (methoxy) +

Saturated C2-C3.[1]

Flavaprin 18.7%

Low Reactivity. Saturated C2-

C3 limits resonance

stabilization of radicals.[1]

Validated Experimental Protocols
To replicate these findings, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Screening
Objective: Confirm Flavaprin's safety window compared to Quercetin.

Preparation:

Dissolve Flavaprin (Standard CFN98900) in DMSO to 100 mM stock.

Prepare Quercetin (Standard Q4951) similarly.[1]

Validation Step: Check solubility; Flavaprin glycosides may require slight warming (37°C).

[1]

Seeding:

Seed A549 cells at

cells/well in 96-well plates.

Incubate 24h for attachment.
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Treatment:

Perform serial dilution (0.1 µM to 100 µM).

Control 1 (Vehicle): 0.1% DMSO (Must show 100% viability).[1]

Control 2 (Positive): Doxorubicin (Must show IC50 < 1 µM).[1]

Readout:

Add MTT reagent (0.5 mg/mL) for 4h.[1]

Solubilize formazan with DMSO.

Read Absorbance at 570 nm.

Data Quality Check:

If Flavaprin IC50 < 50 µM, verify compound purity (HPLC) to rule out contamination with

active alkaloids (e.g., Evodiamine).

Protocol B: HPLC Purity & Stability Check
Objective: Ensure "inactive" results are not due to degradation.

Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).

Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid (B).[1]

Gradient: 10% A to 90% A over 30 mins.

Detection: UV at 280 nm (Flavanones absorb here, unlike Flavonols at 360 nm).

Validation: Flavaprin should elute earlier than Quercetin due to glycosylation polarity.

Strategic Recommendations for Drug Development
Based on the comparative data, Flavaprin should be positioned differently from standard

flavonoids:
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Metabolic Modulator: Investigate Flavaprin for anti-obesity or gut-motility applications

(aligned with Euodia traditional use) rather than oncology.[1]

Safety Benchmark: Use Flavaprin as a structurally related negative control in kinase

inhibition assays to prove that a hit is due to the specific pharmacophore of the test drug, not

just "being a flavonoid."

Prodrug Scaffold: The glycosidic linkage in Flavaprin can be exploited to deliver the

aglycone specifically to the colon, where microbiome-mediated hydrolysis occurs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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